4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide
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Overview
Description
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide is a compound that features both an indole and a pyridinium moiety. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals . The pyridinium group, on the other hand, is often associated with ionic liquids and other applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide typically involves the reaction of 1-methylpyridinium bromide with an indole derivative under specific conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with 1-methylpyridinium bromide in the presence of a suitable base . The reaction is usually carried out in a polar solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The pyridinium group can also participate in ionic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
2-(1H-Indol-3-yl)quinazolin: A compound with a quinazoline ring fused to the indole moiety.
Indole-3-carboxylic acid derivatives: Commonly studied for their biological activities.
Uniqueness
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide is unique due to the presence of both the indole and pyridinium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
21070-75-7 |
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Molecular Formula |
C16H17BrN2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
3-[2-(1-methylpyridin-1-ium-4-yl)ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C16H17N2.BrH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-5,8-12,17H,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
UBGFNMIIUSFJGS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
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